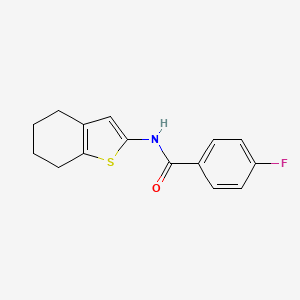![molecular formula C19H24N2O2 B5538997 3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3-Hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide often involves Bischler-Napieralski reactions, which are useful for cyclizing N-aryl amides to produce various heterocyclic structures. For instance, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized under Bischler-Napieralski conditions to yield 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structure of these compounds, including an E-isomer, was confirmed by X-ray crystallographic analysis (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in determining the molecular structures of benzamide derivatives, providing insight into their configuration and conformation. The molecular structure of N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, for example, revealed a non-planar molecule stabilized by intramolecular N—H⋯N hydrogen bonding, with significant dihedral angles between benzene rings (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Chemical Reactions and Properties
The chemical reactivity of benzamide compounds often involves interactions with various reagents to produce heterocyclic structures or to modify existing ones. For example, the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was explored as a means to enhance their analgesic properties, showing the impact of structural modifications on biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Applications De Recherche Scientifique
Antimicrobial Activity
Benzamide derivatives have been synthesized and tested for their antimicrobial activity. For example, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and displayed significant in vitro antibacterial activity against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Entrococcus faecalis, and Staphylococcus aureus (Mobinikhaledi et al., 2006). This suggests that compounds with benzamide moieties, including 3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide, could potentially possess antimicrobial properties.
Cancer Therapy
Benzamide derivatives have shown promise in cancer therapy. For instance, MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, has demonstrated significant antitumor activity and has entered clinical trials (Zhou et al., 2008). This highlights the potential application of structurally related benzamide compounds in cancer research and therapy.
Synthesis and Material Science
The synthesis of benzamide derivatives and their application in material science has been explored. For example, the synthesis of (S)-BZM and its high yield starting from specific acids indicates the usefulness of these compounds in the preparation of radiopharmaceuticals and potentially in material science for specific applications (Bobeldijk et al., 1990).
Alzheimer's Therapy
Research on N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones explores their potential as therapeutic agents in neurodegenerative diseases like Alzheimer's. These compounds are designed to interact with metal ions associated with the disease's pathology (Scott et al., 2011). The pyridinylmethyl benzamide structure within the query compound might offer similar investigative pathways for Alzheimer's therapy.
Chemical Synthesis and Ligand Development
In the realm of chemical synthesis and ligand development, research on ligand-enabled, copper-promoted regio- and chemoselective hydroxylation of arenes, aryl halides, and aryl methyl ethers offers insights into the development of new synthetic methodologies that could be applicable to the synthesis and functionalization of complex benzamide derivatives (Singh & Jana, 2016).
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(2-methylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-11-16(8-10-20-14)13-21-18(22)17-6-4-5-15(12-17)7-9-19(2,3)23/h4-6,8,10-12,23H,7,9,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSAALVZIOJWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CNC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)
